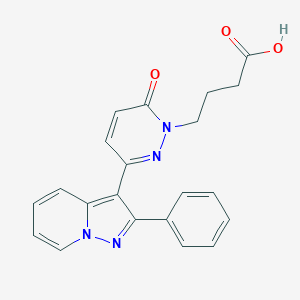![molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9](/img/structure/B144821.png)
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
概要
説明
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a chemical compound with the molecular formula C8H10O4 . It is also known as 1,1-Cyclopropanedicarboxylic acid cyclic isopropylidene ester .
Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione consists of 8 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 170.163 Da and the monoisotopic mass is 170.057907 Da .Chemical Reactions Analysis
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is used as a reagent to synthesize Bis-benzimidazoles, compounds that act as inhibitors of Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim as a defense mechanism .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 396.8±35.0 °C at 760 mmHg, and a flash point of 215.9±24.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . The polar surface area is 53 Å2 .科学的研究の応用
Pharmaceutical Research
This compound is used as a reagent to synthesize Bis-benzimidazoles , which act as inhibitors of Type II Dihydrofolate reductase. This enzyme is produced by bacteria as a defense mechanism against antibiotics like Trimethoprim .
Chemical Synthesis
The hydrolysis of this compound in aqueous dioxane in the presence of hydrogen bromide can lead to the formation of 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid and ammonium 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate .
Agricultural Chemistry
Exploration of its use as an intermediate in the synthesis of agricultural chemicals that could aid in plant growth or protection.
Safety and Hazards
When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
作用機序
Target of Action
The primary target of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim as a defense mechanism .
Mode of Action
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione acts as a reagent to synthesize Bis-benzimidazoles , which are inhibitors of Type II Dihydrofolate reductase . This interaction results in the inhibition of the enzyme, disrupting the bacteria’s defense mechanism .
Biochemical Pathways
The compound affects the dihydrofolate reductase pathway . By inhibiting the Type II Dihydrofolate reductase enzyme, it disrupts the production of tetrahydrofolate, a molecule that bacteria need for DNA synthesis . This leads to the inhibition of bacterial growth.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the Type II Dihydrofolate reductase enzyme, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their growth .
Action Environment
The action of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy. The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
特性
IUPAC Name |
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVPXNVESYGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C2(CC2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204702 | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
CAS RN |
5617-70-9 | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in organic synthesis?
A: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a valuable building block in organic synthesis, particularly for creating four-carbon chains through homo-Michael reactions. It also serves as a precursor for synthesizing various five- and six-membered heterocycles. []
Q2: How is 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione utilized in the synthesis of antiviral agents like Penciclovir and Famciclovir?
A: Researchers have developed a practical synthetic route for Penciclovir and Famciclovir using 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This compound acts as a readily available precursor for the diacetate side chain present in these antiviral drugs. It couples regioselectively with N2-acetyl-7-benzylguanine, leading to the formation of the key intermediate that is further transformed into Penciclovir and Famciclovir. []
Q3: Can you elaborate on the reaction of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with amines?
A: While the provided abstracts don't offer detailed information on the reaction of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with amines, one abstract mentions a study focusing on the structure of compounds resulting from this specific reaction. [] This suggests the reaction might involve ring-opening and subsequent modifications depending on the amine used.
Q4: Has 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione been investigated for corrosion inhibition properties?
A: Yes, a derivative of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, namely 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Pt-5), has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical analyses, including impedance spectroscopy and potentiodynamic polarization, alongside weight loss measurements, revealed Pt-5 exhibited a maximum inhibition efficiency of 92.85% at a specific concentration. This corrosion inhibition is attributed to the adsorption of Pt-5 onto the metal surface, following the Langmuir isotherm model. Further investigations, incorporating Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, corroborated the experimental findings and provided insights into the adsorption mechanism. []
Q5: Where can I find more information about the spectroscopic properties of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione?
A: For detailed spectroscopic data on 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, refer to the work by Maquestiau and Helferty cited in the provided abstract. [] This reference likely contains information on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, which are crucial for structural characterization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



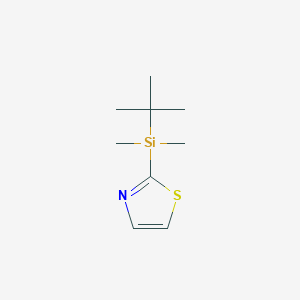
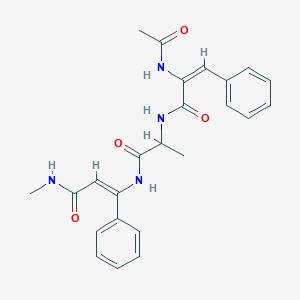
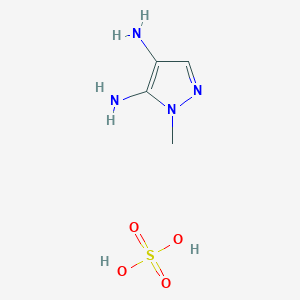
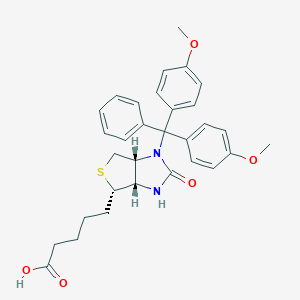
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
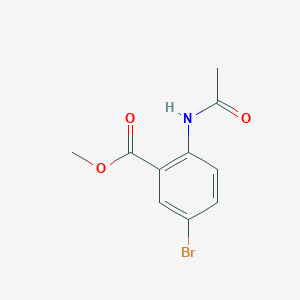
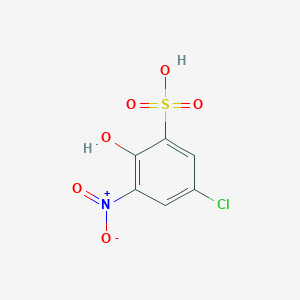
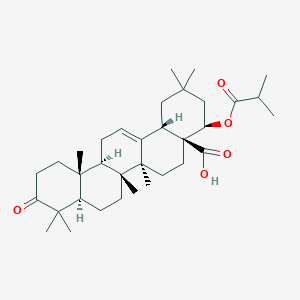
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)


